L-Alanil-D-Alfa-Glutamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

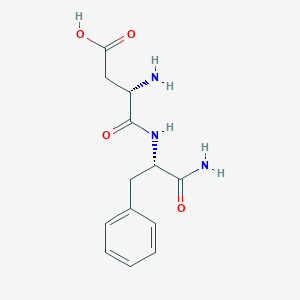

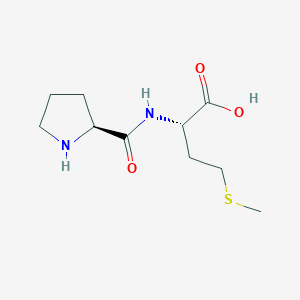

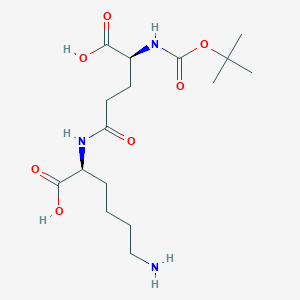

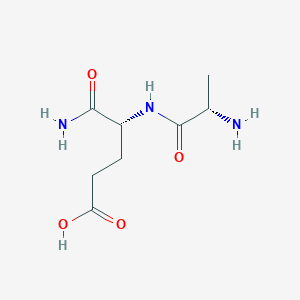

L-Alanyl-D-Alpha-Glutamine is a useful research compound. Its molecular formula is C8H15N3O4 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Alanyl-D-Alpha-Glutamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alanyl-D-Alpha-Glutamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento Clínico

Ala–Gln se utiliza ampliamente en el tratamiento clínico . Proporciona los requerimientos nutricionales y está involucrada en varios estudios clínicos, como el tratamiento del cáncer, la radiación y la quimioterapia .

Rehabilitación Postoperatoria

Ala–Gln juega un papel importante en la rehabilitación postoperatoria . Ayuda a mantener la función intestinal , lo cual es crucial para los pacientes que se recuperan de cirugías.

Atención Médica Deportiva

En el campo de la atención médica deportiva, Ala–Gln se utiliza debido a su alta biodisponibilidad . Ayuda a mantener la homeostasis del entorno interno y a mejorar la adaptabilidad del organismo al estrés .

Biotecnología

Ala–Gln encuentra aplicación en la biotecnología como un componente para el medio de cultivo de células de mamíferos . Mejora el sistema inmunológico y mejora la salud intestinal , lo que es vital para el crecimiento y la proliferación celular.

Ingeniería Metabólica

Se ha llevado a cabo investigación sobre la ingeniería metabólica de Escherichia coli para la producción eficiente de Ala–Gln . Este trabajo proporciona una fábrica de células microbianas para la producción eficiente de AQ con potencial industrial .

Cristalografía

En el campo de la cristalografía, se han descubierto nuevas formas sólidas de Ala–Gln . Estas nuevas formas se distinguieron de las formas conocidas mediante espectroscopia Raman y difracción de rayos X en polvo .

Mecanismo De Acción

Target of Action

L-Alanyl-D-Alpha-Glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It primarily targets skeletal muscle cells and cells in the gastrointestinal tract . In skeletal muscle cells, it plays a crucial role in regulating metabolism and enhancing lean body mass . In the gastrointestinal tract, it provides a protective effect, reducing bacterial translocation and thus decreasing the risk of infections and related problems .

Mode of Action

L-Alanyl-D-Alpha-Glutamine interacts with its targets by being broken down into L-glutamine, an essential nutrient for the cells . This breakdown occurs gradually, allowing cells to utilize the released L-glutamine before it further degrades into ammonia and pyrrolidine carboxylic acid . This mode of action is beneficial as it prevents potential cell damage from ammonia .

Biochemical Pathways

L-Alanyl-D-Alpha-Glutamine affects several biochemical pathways. It enhances the expression of the 70-kDa heat shock protein (HSP70) via the hexosamine biosynthetic pathway . This protein plays a key role in regulating the early inflammatory response to muscle injury . Additionally, L-Alanyl-D-Alpha-Glutamine is involved in the synthesis of glutamine from glutamic acid, a process that is crucial for its function .

Pharmacokinetics

L-Alanyl-D-Alpha-Glutamine exhibits excellent solubility, about 10 times that of glutamine . This high solubility, coupled with its stability during sterilization procedures, makes it valuable in parenteral nutrition . It is also stable in cell culture mediums, unlike L-glutamine which spontaneously degrades .

Result of Action

The action of L-Alanyl-D-Alpha-Glutamine results in several molecular and cellular effects. It enhances lean body mass in skeletal muscles and reduces exercise-induced muscle damage . In the gastrointestinal tract, it reduces bacterial translocation, thereby decreasing the risk of infections and related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

The action of L-Alanyl-D-Alpha-Glutamine is influenced by environmental factors. Its stability in aqueous solutions and during sterilization procedures makes it suitable for use in various environments, including cell culture mediums and parenteral nutrition solutions . Furthermore, its action can be influenced by the presence of other compounds. For example, in cell cultures, the presence of other amino acids can affect the rate at which L-Alanyl-D-Alpha-Glutamine is broken down into L-glutamine .

Safety and Hazards

Direcciones Futuras

The future directions of L-Alanyl-L-Glutamine research could involve the development of an efficient biotechnological process for the industrial production of L-Alanyl-L-Glutamine . This could involve further metabolic engineering of E. coli or other organisms to improve the yield of L-Alanyl-L-Glutamine .

Análisis Bioquímico

Biochemical Properties

L-Alanyl-D-Alpha-Glutamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key enzymes it interacts with is glutamine synthetase, which catalyzes the synthesis of glutamine from glutamate and ammonia . Additionally, L-Alanyl-D-Alpha-Glutamine is involved in the regulation of heat shock proteins (HSPs), particularly HSP70, which helps maintain cellular homeostasis and promotes cell resistance to injury . The compound also modulates the activity of signaling proteins that activate protein degradation .

Cellular Effects

L-Alanyl-D-Alpha-Glutamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of HSP70 via the hexosamine biosynthetic pathway, which inhibits the NF-κB pathway, thereby promoting muscle recovery and reducing inflammation . The compound also affects the metabolism of rapidly dividing cells, such as enterocytes, fibroblasts, and immune cells, by serving as an oxidative fuel and replenishing intermediates of the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of L-Alanyl-D-Alpha-Glutamine involves several pathways. It is converted to glutamate and then to 2-oxoglutarate via glutaminase and glutamate dehydrogenase, respectively . This conversion is followed by the tricarboxylic acid cycle, where 2-oxoglutarate is converted to malate, and then to pyruvate via NADP-dependent malic enzyme . L-Alanyl-D-Alpha-Glutamine also inhibits signaling proteins that activate protein degradation, but does not affect proteins that activate protein synthesis . Additionally, it enhances the expression of genes related to metabolism, signal transduction, and cell defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanyl-D-Alpha-Glutamine change over time. Studies have shown that chronic oral supplementation with L-Alanyl-D-Alpha-Glutamine can restore glutamine levels in plasma and muscle, increase the level of HSP70, and reduce inflammation and muscle damage . The compound’s stability and degradation have been investigated, revealing that it maintains its stability over time and has long-term protective effects on cellular function .

Dosage Effects in Animal Models

The effects of L-Alanyl-D-Alpha-Glutamine vary with different dosages in animal models. Studies have demonstrated that oral supplementation with the compound can attenuate tissue injury, inflammation, and immune suppression induced by intense exercise . The dosage must be carefully selected to avoid potential adverse effects. High doses of L-Alanyl-D-Alpha-Glutamine may lead to toxicity and other negative outcomes .

Metabolic Pathways

L-Alanyl-D-Alpha-Glutamine is involved in several metabolic pathways. It is synthesized from L-glutamate and ammonia by glutamine synthetase and is hydrolyzed to glutamate by glutaminase . The compound also participates in the tricarboxylic acid cycle, where it is converted to malate and then to pyruvate . These metabolic pathways are crucial for maintaining cellular energy and nitrogen balance.

Transport and Distribution

L-Alanyl-D-Alpha-Glutamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of L-Alanyl-D-Alpha-Glutamine affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that L-Alanyl-D-Alpha-Glutamine reaches the appropriate cellular locations to exert its effects.

Propiedades

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.